LSZ-102
説明
LSZ-102は、強力で経口バイオアベイラビリティの高い選択的エストロゲン受容体分解薬です。主にエストロゲン受容体陽性乳がん治療における潜在的な可能性について調査されています。 この化合物はエストロゲン受容体に結合し、その分解を促進することで機能し、それにより特定の乳がん細胞の増殖と増殖に不可欠なエストロゲンシグナル伝達経路を阻害します .
製法
合成経路と反応条件
This compoundの合成には、コア構造の調製から始まり、その後、その活性を高め、選択性を向上させるための官能基の修飾が続く、複数のステップが含まれます。合成経路には通常、以下が含まれます。
コア構造の形成: これは、this compoundの重要な構成要素であるベンゾチオフェンコアの構築を含みます。
官能基の修飾: 化合物のエストロゲン受容体に対する結合親和性と選択性を向上させるための様々な官能基の導入。
最終組み立て: 最終段階では、修飾されたコア構造を他の化学物質と結合させてthis compoundを生成します。
工業生産方法
This compoundの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる可能性があります。これには以下が含まれます。
バッチ処理: 多段階合成を実施するためにバッチ反応器を使用します。
精製: 結晶化、クロマトグラフィー、再結晶化などの技術を使用して最終製品を精製します。
作用機序
LSZ-102は、エストロゲン受容体に結合し、その分解を促進することで作用します。このプロセスには以下が含まれます。
エストロゲン受容体への結合: this compoundはエストロゲン受容体のリガンド結合ドメインに結合し、エストロゲンが受容体を活性化するのを防ぎます。
分解の促進: this compoundの結合は、プロテアソーム経路を介して受容体を分解の対象とする細胞機構の募集につながります。
エストロゲンシグナル伝達の阻害: エストロゲン受容体を分解することにより、this compoundはエストロゲンシグナル伝達経路を効果的に阻害し、これはエストロゲン受容体陽性乳がん細胞の増殖と増殖に不可欠です
類似化合物の比較
This compoundは、以下のような他の選択的エストロゲン受容体分解薬と比較されています。
フルベストラント: 同様の作用機序を持つ注射可能な選択的エストロゲン受容体分解薬ですが、筋肉内投与が制限されています。
エレーストラント: エストロゲン受容体陽性乳がんの治療における臨床的有効性を示す、別の経口選択的エストロゲン受容体分解薬。
GDC-0810: 有望な前臨床試験と臨床試験データを持つ、調査中の経口選択的エストロゲン受容体分解薬。
This compoundの独自性
This compoundは、その高い効力、経口バイオアベイラビリティ、エストロゲン受容体の選択的分解によりユニークです。 フルベストラントなどの注射可能な分解薬に比べて、より便利な経口投与経路を提供することで潜在的な利点があります .
生化学分析
Biochemical Properties
LSZ-102 plays a crucial role in biochemical reactions by interacting with estrogen receptors (ERs). It binds to the ERs and induces their degradation, preventing ER activation and ER-mediated signaling . This interaction inhibits the growth and survival of ER-expressing cancer cells . Additionally, this compound has been shown to interact with other biomolecules such as ribociclib and alpelisib, enhancing its therapeutic efficacy in combination treatments .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In estrogen receptor-positive breast cancer cells, this compound binds to the ERs and induces their degradation, leading to the inhibition of ER-mediated signaling pathways . This results in the suppression of cell proliferation and the induction of apoptosis in cancer cells . Furthermore, this compound has been shown to influence gene expression and cellular metabolism, contributing to its antineoplastic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors and inducing their degradation . This prevents the activation of ERs and the subsequent ER-mediated signaling pathways, inhibiting the growth and survival of ER-expressing cancer cells . This compound also interacts with other biomolecules, such as ribociclib and alpelisib, to enhance its therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in degrading estrogen receptors and inhibiting cancer cell growth . Long-term studies have demonstrated that this compound maintains its efficacy in inhibiting ER-mediated signaling pathways and suppressing tumor growth . Additionally, the compound has shown a manageable safety profile with minimal degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preclinical studies have shown that this compound exhibits dose-dependent antineoplastic activity, with higher doses leading to greater inhibition of tumor growth . At high doses, this compound may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors . The compound undergoes metabolism in the liver and intestines, where it is subjected to sulphation and glucuronidation . These metabolic processes contribute to the compound’s pharmacokinetic properties and its overall efficacy in inhibiting estrogen receptor-mediated signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound exhibits directional target tissue distribution, including accumulation in the brain and other target tissues . This targeted distribution enhances the compound’s therapeutic efficacy and minimizes off-target effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it interacts with estrogen receptors and induces their degradation . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to its site of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of LSZ-102 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the benzothiophene core, which is a critical component of this compound.
Functional Group Modifications: Introduction of various functional groups to improve the compound’s binding affinity and selectivity towards estrogen receptors.
Final Assembly: The final step involves coupling the modified core structure with other chemical entities to produce this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Utilizing batch reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound
化学反応の分析
反応の種類
LSZ-102は、以下を含むいくつかの種類の化学反応を受けます。
酸化: この化合物は特定の条件下で酸化されて様々な酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
置換: 置換反応は、官能基を導入または置換するために使用され、化合物の活性と選択性を向上させます。
一般的な試薬と条件
酸化剤: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
置換試薬: 目的の置換に応じて、様々なハロゲン化剤または求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundの様々な誘導体があり、それらの生物学的活性と潜在的な治療用途についてさらに研究することができます .
科学研究への応用
This compoundは、特に化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。
化学: 選択的エストロゲン受容体分解薬の構造活性相関を研究するためのモデル化合物として使用されます。
生物学: エストロゲン受容体シグナル伝達経路に対するその影響と、遺伝子発現を調節する可能性について調査されています。
医学: 主にエストロゲン受容体陽性乳がんの治療における治療の可能性について研究されています。前臨床試験と臨床試験で、腫瘍の増殖を抑制し、患者の転帰を改善する有望な結果が示されています。
科学的研究の応用
LSZ-102 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the structure-activity relationship of selective estrogen receptor degraders.
Biology: Investigated for its effects on estrogen receptor signaling pathways and its potential to modulate gene expression.
Medicine: Primarily researched for its therapeutic potential in treating estrogen receptor-positive breast cancer. It has shown promise in preclinical and clinical studies for reducing tumor growth and improving patient outcomes.
Industry: Potential applications in the development of new therapeutic agents and as a reference compound in pharmaceutical research
類似化合物との比較
LSZ-102 is compared with other selective estrogen receptor degraders such as:
Fulvestrant: An injectable selective estrogen receptor degrader with a similar mechanism of action but limited by its intramuscular administration.
Elacestrant: Another oral selective estrogen receptor degrader with clinical efficacy in treating estrogen receptor-positive breast cancer.
GDC-0810: An investigational oral selective estrogen receptor degrader with promising preclinical and clinical data.
Uniqueness of this compound
This compound is unique due to its high potency, oral bioavailability, and selective degradation of estrogen receptors. It offers a potential advantage over injectable degraders like fulvestrant by providing a more convenient oral administration route .
特性
IUPAC Name |
(E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3O4S/c1-25(27,28)20-12-15(26)5-9-18(20)24-23(19-10-6-16(29)13-21(19)33-24)32-17-7-2-14(3-8-17)4-11-22(30)31/h2-13,29H,1H3,(H,30,31)/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXNPGGVGZXKKI-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2135600-76-7 | |
Record name | LSZ-102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2135600767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LSZ-102 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LSZ-102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y175XGX4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。